4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4360234
CAS Number:
Molecular Formula: C25H22N2O3
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[1-(phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

  • Compound Description: This compound features a tetrahydroquinoline moiety fused to a cyclopentane ring, with a 1-(phenylsulfonyl)indol-3-yl substituent at the 4-position. The crystal structure reveals a conformation where the tetrahydropyridine ring adopts an intermediate form between half-chair and sofa. []
  • Relevance: This compound shares the core structure of a tetrahydroquinoline fused to a cyclopentane ring with 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The difference lies in the substituents at the 4 and 8 positions. While the target compound has a 4-methoxy-3-nitrophenyl group at the 4 position and a phenyl group at the 8 position, this related compound features a 1-(phenylsulfonyl)indol-3-yl substituent at the 4-position and no substituent at the 8 position. []

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)- 3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline

  • Compound Description: Similar to the previous compound, this molecule contains the tetrahydroquinoline-cyclopentane core. It also possesses a 1-(phenylsulfonyl)indol-3-yl substituent at the 4-position but additionally includes a chlorine atom at the 8-position. []
  • Relevance: This compound exhibits a higher degree of structural similarity to 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline compared to the previous one. It shares the core structure, with a substituent at both the 4 and 8 positions. The key differences lie in the specific nature of these substituents. The target compound has a 4-methoxy-3-nitrophenyl group at position 4 and a phenyl group at position 8, while this related compound has a 1-(phenylsulfonyl)indol-3-yl group at position 4 and a chlorine atom at position 8. []

rac3a(R),4(S),5,9b(S)-tetrahydro-4-(pyrid-2-yl)-3H-cyclopenta[c]quino-line

  • Compound Description: This compound represents a simplified version of the tetrahydroquinoline-cyclopentane scaffold. It features a pyridin-2-yl group at the 4-position and lacks any substituent at the 8-position. []
  • Relevance: Although simpler in structure, this compound shares the fundamental tetrahydroquinoline-cyclopentane core with 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The presence of a substituent at the 4-position, even though different in nature, further highlights the structural relation. The target compound differs by having a more complex substituent (4-methoxy-3-nitrophenyl) at the 4-position and an additional phenyl group at the 8-position. []

4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

  • Compound Description: This compound family represents a class of molecules featuring a benzoyl group at the 4-position of the tetrahydroquinoline-cyclopentane core. []
  • Relevance: These compounds are structurally related to 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline through the shared core structure and the presence of an aromatic substituent at the 4-position. The target compound distinguishes itself with a 4-methoxy-3-nitrophenyl group at the 4-position and a phenyl group at the 8-position, while the related compounds typically lack a substituent at the 8-position. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). []
  • Relevance: While not structurally similar to 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, A-867744's function as a PAM links it to a series of other compounds discussed in the provided papers that share the tetrahydroquinoline-cyclopentane core and act as α7 nAChR allosteric modulators. These compounds, including TQS and its derivatives, highlight a potential area of pharmacological interest related to the target compound, although their specific structural differences should be considered. []
  • Compound Description: TQS is a type II α7 PAM that exhibits potentiation of acetylcholine (ACh)-evoked currents. []
  • Relevance: TQS is structurally similar to 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, both sharing the core structure of a tetrahydroquinoline fused to a cyclopentane ring. The difference lies in the substituents at the 4 and 8 positions. 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline features a 4-methoxy-3-nitrophenyl group and a phenyl group at the 4 and 8 positions, respectively, while TQS has a naphthalen-1-yl group at the 4 position and a sulfonic acid amide group at the 8 position. []
  • Compound Description: PHTPP is an estrogen receptor-β (ER-β) antagonist. []
  • Relevance: Although structurally dissimilar to 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, PHTPP is mentioned alongside other compounds like G15 and DPN in a study investigating the role of estrogen receptors in pain-related aversion. This connection highlights a potential area of research related to the target compound, particularly regarding its potential interaction with estrogen receptors. []
  • Compound Description: G15 is a G protein-coupled estrogen receptor 1 (GPER-1) antagonist. []
  • Relevance: G15, like PHTPP, is mentioned in the context of estrogen receptor research. Although it shares a cyclopentane ring with 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, its overall structure and functional groups are distinct. The mention of G15, along with PHTPP, suggests a potential avenue for investigating the target compound's interaction with estrogen receptors. []

2,3-bis (4-hydroxyphenyl)-propionitrile (DPN)

  • Compound Description: DPN acts as an ER-β agonist. []
  • Relevance: DPN's mention in the context of estrogen receptor research, alongside PHTPP and G15, points towards a potential research direction for 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Even though DPN doesn't share significant structural similarity with the target compound, its function as an ER-β agonist raises the question of whether the target compound might exhibit any interactions with estrogen receptors. []
  • Compound Description: G1 serves as a GPER-1 agonist. []

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS acts as both a positive allosteric modulator (PAM) and an allosteric agonist of the α7 nAChR. []
  • Relevance: 4BP-TQS is structurally similar to 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, sharing the core tetrahydroquinoline-cyclopentane structure. The key structural differences reside in the substituents at positions 4 and 8. While the target compound has a 4-methoxy-3-nitrophenyl group at position 4 and a phenyl group at position 8, 4BP-TQS features a 4-bromophenyl group at position 4 and a sulfonamide group at position 8. []

4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS)

  • Compound Description: 2BP-TQS acts as a PAM of α7 nAChRs. It does not exhibit allosteric agonist activity. []
  • Relevance: 2BP-TQS belongs to the same structural family as 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, sharing the core tetrahydroquinoline-cyclopentane motif. They differ in the substituents at the 4 and 8 positions. The target compound features a 4-methoxy-3-nitrophenyl group and a phenyl group at positions 4 and 8, respectively. In contrast, 2BP-TQS has a 2-bromophenyl group at position 4 and a sulfonamide group at position 8. []

4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

  • Compound Description: 3BP-TQS is another PAM of α7 nAChRs without allosteric agonist activity. []
  • Relevance: Structurally, 3BP-TQS aligns closely with 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, both featuring the tetrahydroquinoline-cyclopentane core. The differentiating factor lies in the substituents at the 4 and 8 positions. 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline possesses a 4-methoxy-3-nitrophenyl group at position 4 and a phenyl group at position 8. Conversely, 3BP-TQS has a 3-bromophenyl group at position 4 and a sulfonamide group at position 8. []

4-(4-chloroophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS)

  • Compound Description: 4CP-TQS exhibits characteristics of an allosteric agonist of α7 nAChRs. []
  • Relevance: 4CP-TQS demonstrates structural similarity to 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, both sharing the common tetrahydroquinoline-cyclopentane core. The primary distinction lies in the substituents at the 4 and 8 positions. While 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has a 4-methoxy-3-nitrophenyl group at position 4 and a phenyl group at position 8, 4CP-TQS features a 4-chlorophenyl group at position 4 and a sulfonamide group at position 8. []

4-(4-iodoophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

  • Compound Description: 4IP-TQS is an allosteric agonist of α7 nAChRs. []
  • Relevance: 4IP-TQS shares a high degree of structural similarity with 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, as both possess the tetrahydroquinoline-cyclopentane core structure. The key difference is observed in the substituents at positions 4 and 8. 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has a 4-methoxy-3-nitrophenyl group at position 4 and a phenyl group at position 8, whereas 4IP-TQS features a 4-iodophenyl group at position 4 and a sulfonamide group at position 8. []

4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

  • Compound Description: 4FP-TQS acts as a potentiator of responses to acetylcholine and an antagonist of responses evoked by allosteric agonists of α7 nAChRs. []

cis-cis-4-p-tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

  • Compound Description: 4MP-TQS is an α7-selective allosteric agonist. []
  • Relevance: This compound shares the tetrahydroquinoline-cyclopentane core structure with 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The key differences are the substituents at the 4 and 8 positions. 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline features a 4-methoxy-3-nitrophenyl group at the 4 position and a phenyl group at the 8 position, while 4MP-TQS has a p-tolyl group at the 4 position and a sulfonamide group at the 8 position. []

N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta [c]quinoline ozonides

  • Compound Description: This family of compounds consists of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta [c]quinoline derivatives modified with ozonide groups. []
  • Relevance: This compound family shares the core tetrahydroquinoline-cyclopentane structure with 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The primary structural differences lie in the N-acyl group, the phenyl substituent at the 4-position, and the presence of ozonide groups in the related compounds, which are absent in the target compound. []

4,6-dimethyl-2-[a-(ßor y-)pyridyl]quinolines

  • Compound Description: This group of compounds includes various isomers with a dimethylquinoline core and a pyridyl group attached at the 2-position. The position of the nitrogen atom in the pyridyl ring can vary (α, β, or γ). []
  • Relevance: While not sharing the same fused cyclopentane ring, these compounds are related to 4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline through their quinoline core and the presence of an aromatic substituent at a specific position. This highlights a potential interest in exploring the impact of different substituents and their positions on the properties and activities of these compounds, even though the target compound possesses a more complex tetrahydroquinoline system. []

Properties

Product Name

4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-(4-methoxy-3-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C25H22N2O3/c1-30-24-13-11-18(15-23(24)27(28)29)25-20-9-5-8-19(20)21-14-17(10-12-22(21)26-25)16-6-3-2-4-7-16/h2-8,10-15,19-20,25-26H,9H2,1H3

InChI Key

VPXXBEOUQOEFIN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C5=CC=CC=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.